5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione

Medicinal Chemistry Antidepressant Screening Structure-Activity Relationship

Researchers screening metallo-β-lactamase (MBL) inhibitors often face a gap in N2,N4-diphenyl C5-methyl substituted 1,2,4-triazole-3-thiones. This compound fills that gap as a structurally distinct chemotype: • C3-thione essential for zinc coordination in dizinc MBL active sites; N2,N4-diphenyl substitution offers differential π-stacking vs. N4-amino or N4-alkyl analogs. • Serves as a precursor to quaternary 1,2,4-triazolium salts (via HClO₄/H₂O₂ oxidation) for NHC ligand development. • XLogP3 3.3, TPSA 50.9 Ų, 0 H-bond donors - suitable as a reference standard for crystallographic tautomerism studies.

Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
CAS No. 13136-33-9
Cat. No. B14950541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione
CAS13136-33-9
Molecular FormulaC15H13N3S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3S/c1-12-16-18(14-10-6-3-7-11-14)15(19)17(12)13-8-4-2-5-9-13/h2-11H,1H3
InChIKeyYFJOVPCPKPSCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione (CAS 13136-33-9): Compound-Class Context for Research Procurement


5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione (CAS 13136-33-9) is a 1,2,4-triazole-3-thione derivative with a C5-methyl substituent and N2,N4-diphenyl substitution [1]. The 1,2,4-triazole-3-thione class exhibits a broad spectrum of documented biological activities including antimicrobial, antitumor, anti-inflammatory, and enzyme-inhibitory properties [2]. This compound is distributed as a screening compound within the AldrichCPR collection of rare chemicals, and Sigma-Aldrich does not supply analytical data with the product . Its closest structural analogs include the carbonyl variant (CAS 19796-34-0), the N4-monophenyl analog (CAS 6232-82-2), and 4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 6596-82-3).

Why Generic Substitution Fails for 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione: Thione-Carbonyl and Phenyl-Substitution Determinants


Substitution within the 1,2,4-triazole-3-thione scaffold is non-interchangeable. The C3-thione group is essential for metal-coordination and enzyme-inhibitory activity; exchange for a carbonyl group resulted in complete loss of pharmacological activity in a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazoles evaluated for antidepressant effects [1]. Furthermore, the N2,N4-diphenyl substitution pattern of the target compound distinguishes it from N4-monophenyl analogs such as CAS 6232-82-2, altering LogP (computed XLogP3: 3.3 [2]), steric profile, and potential π-stacking interactions. The C5-methyl group of the target compound also differentiates it from C5-unsubstituted or C5-aryl variants, which in related Mannich-base series show substantially altered antibacterial potency depending on the C5 substituent character [3]. Consequently, a procurement specification limited to '1,2,4-triazole-3-thione' without positional substitution details risks selecting a compound with quantitatively different physicochemical and biological properties.

Quantitative Differentiation Evidence for 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione (CAS 13136-33-9)


C3-Thione vs. C3-Carbonyl: Functional Activity Abolition in 5-Aryl-1,2,4-triazoles

In a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones evaluated for antidepressant activity, the thiocarbonyl group at C3 was essential for bioactivity. Exchange of the C3-thione for a C3-carbonyl group resulted in complete loss of activity in the reserpine-induced ptosis and RO 4-1284-induced hypothermia models [1]. This finding directly differentiates the target compound (CAS 13136-33-9) from its carbonyl analog 2,4-dihydro-5-methyl-2,4-diphenyl-3H-1,2,4-triazol-3-one (CAS 19796-34-0).

Medicinal Chemistry Antidepressant Screening Structure-Activity Relationship

LogP Differentiation: Target Compound vs. Monophenyl Analog

The computed octanol-water partition coefficient (XLogP3) for the target compound is 3.3 [1], reflecting the lipophilic character conferred by the N2,N4-diphenyl substitution. This distinguishes it from the N4-monophenyl analog 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 6232-82-2), which has a lower molecular weight (191.25 vs. 267.35 g/mol) and is expected to have a lower LogP due to the absence of the second phenyl ring.

Physicochemical Profiling Drug Design ADME Prediction

Synthetic Utility: Oxidation to 1,2,4-Triazolium Salts

The target compound can be converted to 3-Methyl-1,4-diphenyl-1,2,4-triazol-4-ium perchlorate by treatment with perchloric acid and hydrogen peroxide using Solvent Yellow 146 [1]. This reactivity, enabled by the thione moiety, provides a synthetic entry to quaternary 1,2,4-triazolium salts, which are useful as ionic liquids, OLED materials, and N-heterocyclic carbene precursors. The C5-methyl and N2,N4-diphenyl substitution pattern yields a specific triazolium product not accessible from monophenyl or C5-unsubstituted analogs.

Synthetic Chemistry Triazolium Salt Preparation Material Science

C5 Substituent Impact on Antibacterial Potency: Class-Level SAR

In a series of 4,5-disubstituted 1,2,4-triazole-3-thione Mannich bases, the chemical character of the C5 substituent significantly determined antibacterial activity against Bacillus subtilis and Bacillus cereus [1]. While the target compound (C5-methyl, N2,N4-diphenyl) was not directly tested in this study, the SAR data indicate that a C5-methyl group confers different antibacterial potency compared to C5-phenyl, C5-halophenyl, or C5-unsubstituted variants. The introduction of a chlorine atom to the phenyl ring at C5 considerably increased activity, with some compounds matching or exceeding the activity of ampicillin and cefuroxime [1].

Antibacterial Screening Mannich Base Derivatives SAR Studies

Explicit Statement on Evidence Limitations

IMPORTANT CAVEAT: No direct head-to-head comparative studies involving 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione (CAS 13136-33-9) were identified in the published literature. The compound is catalogued by Sigma-Aldrich as an AldrichCPR screening compound with the explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . PubChem contains no bioassay results for this compound. The differentiation evidence presented above relies entirely on class-level SAR inferences from structurally related 1,2,4-triazole-3-thiones and computed physicochemical properties. Prospective users should verify compound identity, purity, and biological activity independently before committing to large-scale procurement.

Data Transparency Procurement Decision Support

Recommended Application Scenarios for 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione (CAS 13136-33-9)


Exploratory Screening in Metallo-β-Lactamase (MBL) Inhibitor Discovery

Given that 1,2,4-triazole-3-thiones with N4-amino and C5-aryl substitution have demonstrated micromolar inhibition of dizinc metallo-β-lactamases (e.g., compound IIIA binding within the L1 MBL active site) [1], the target compound's N2,N4-diphenyl and C5-methyl substitution pattern provides a structurally distinct chemotype for MBL inhibitor screening. The thione group is essential for zinc coordination, and the N2,N4-diphenyl substitution may offer differential binding interactions compared to N4-amino or N4-alkyl variants. Procurement is warranted for academic labs conducting MBL inhibitor fragment-based or high-throughput screening campaigns.

Precursor for 1,2,4-Triazolium Ionic Liquids or NHC Precursors

The demonstrated conversion of the target compound to 3-Methyl-1,4-diphenyl-1,2,4-triazol-4-ium perchlorate via perchloric acid/hydrogen peroxide oxidation [1] establishes its utility as a precursor for quaternary 1,2,4-triazolium salts. Such salts are of interest as ionic liquids, electrolytes, and N-heterocyclic carbene (NHC) ligand precursors for transition-metal catalysis. The specific N1,N4-diphenyl and C3-methyl substitution of the resulting triazolium salt is not readily accessible from other commercially available 1,2,4-triazole-3-thione precursors.

Structure-Activity Relationship (SAR) Probe for C5-Methyl, N2,N4-Diphenyl Pharmacophore Exploration

The compound serves as a key SAR probe within the 1,2,4-triazole-3-thione chemical space. Class-level evidence demonstrates that C5 substituent identity dramatically affects antibacterial potency [1], that the C3-thione is pharmacophorically essential vs. C3-carbonyl [2], and that N4-substitution modulates activity in the 5-(diphenylmethyl) series [3]. Researchers systematically building SAR matrices around the 1,2,4-triazole-3-thione core should include this compound as the N2,N4-diphenyl, C5-methyl reference point to complete their substitution grid.

Crystallography and Computational Chemistry Reference Standard

With a well-defined molecular structure (MW 267.35, XLogP3 3.3, TPSA 50.9 Ų, 2 rotatable bonds, 0 H-bond donors) [1], the compound is suitable as a reference standard for crystallographic studies of 1,2,4-triazole-3-thione tautomerism (thione vs. thiol forms) and for validating computational models of triazole-metal coordination geometries. The N2,N4-diphenyl substitution provides UV-active chromophores facilitating HPLC purity assessment during purification.

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